5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines an imidazo[1,5-a]pyridine moiety with a diazinane-2,4,6-trione core
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been known to interact with a wide range of targets due to their versatile nature . They have been associated with various biological activities such as antiviral, antibacterial, antifungal, anti-inflammatory, and antineoplastic properties .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been found to inhibit tumor cell growth and angiogenesis by binding to vegfr2 receptors . This suggests that the compound might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of applications of imidazo[1,2-a]pyridine derivatives in medicinal chemistry, it can be inferred that the compound likely interacts with multiple biochemical pathways .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridine derivatives is known to be efficient, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with various biological activities, suggesting that this compound may have similar effects .
Action Environment
The synthesis of imidazo[1,2-a]pyridine derivatives is known to be eco-friendly, suggesting that these compounds may be stable under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,5-a]pyridine intermediate, which is then coupled with a diazinane-2,4,6-trione derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like halogens, nitric acid, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- 5-{[3-(2-Bromophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione
- 5-{[3-(2-Fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione
Uniqueness
What sets 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione apart is its specific substitution pattern and the resulting electronic and steric effects.
Properties
IUPAC Name |
5-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3/c19-12-6-2-1-5-10(12)15-20-13(14-7-3-4-8-23(14)15)9-11-16(24)21-18(26)22-17(11)25/h1-9H,(H2,21,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZQFPZRARRASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=C4C(=O)NC(=O)NC4=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.